molecular formula C6H8O2 B1355394 2,2-Dimethylbut-3-ynoic acid CAS No. 56663-76-4

2,2-Dimethylbut-3-ynoic acid

Cat. No. B1355394
CAS RN: 56663-76-4
M. Wt: 112.13 g/mol
InChI Key: WCDPCILUMOPENA-UHFFFAOYSA-N
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Description

“2,2-Dimethylbut-3-ynoic acid” is a chemical compound with the CAS Number: 56663-76-4 . It has a molecular weight of 112.13 . The IUPAC name for this compound is 2,2-dimethyl-3-butynoic acid . The physical form of this compound is a colorless to yellow to brown liquid .


Molecular Structure Analysis

The InChI code for “2,2-Dimethylbut-3-ynoic acid” is 1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8) . This indicates that the compound has a carbon backbone with a carboxylic acid group and a triple bond.


Physical And Chemical Properties Analysis

“2,2-Dimethylbut-3-ynoic acid” is a colorless to yellow to brown liquid . The compound has a molecular weight of 112.13 .

Scientific Research Applications

Extraction and Separation in Metallurgy

2,2-Dimethylbut-3-ynoic acid derivatives have applications in metallurgy, particularly in the extraction and separation of rare earth elements. For instance, a study by Wang et al. (2017) on nonsymmetric (2,3-dimethylbutyl)(2,4,4′-trimethylpentyl)phosphinic acid (INET-3) found it effective for the extraction and separation of heavy rare earths from chloride media. This compound demonstrated superior extraction abilities and was able to efficiently separate heavy rare earth elements, offering potential for metallurgical applications (Wang et al., 2017).

Organic Synthesis

In organic synthesis, derivatives of 2,2-Dimethylbut-3-ynoic acid are used as intermediates. A study by Lovmo et al. (2017) introduced 2,2-Dimethyl-5-(triphenylphosphoranylidene)acetyl-1,3-dioxan-4,6-dione as a new activated β-ketoacyl equivalent, derived from a reaction involving a stable ylide and Meldrum’s acid. This compound was used to synthesize 3-enoyltetramic acids, highlighting its utility in creating novel organic compounds (Lovmo et al., 2017).

Photovoltaic Research

The compound has found use in photovoltaic research. Kim et al. (2006) engineered novel organic sensitizers for solar cell applications, which included 2,2-Dimethylbut-3-ynoic acid derivatives. These compounds, when anchored onto TiO2 film, showed high incident photon to current conversion efficiency, indicating their potential in improving solar cell performance (Kim et al., 2006).

Luminescence and Phosphor Research

In luminescence and phosphor research, derivatives of 2,2-Dimethylbut-3-ynoic acid have been employed to enhance photoluminescence intensity. Jung et al. (2008) studied the effect of N, N-Dimethylformamide (DMF), a derivative, on the morphology and luminescence properties of Y2O3:Eu3+ red phosphor. They found that adding DMF to the spray solution significantly enhanced the photoluminescence intensity, suggesting its application in improving the luminous properties of phosphor materials (Jung et al., 2008).

Safety And Hazards

The safety information for “2,2-Dimethylbut-3-ynoic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

2,2-dimethylbut-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDPCILUMOPENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552247
Record name 2,2-Dimethylbut-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylbut-3-ynoic acid

CAS RN

56663-76-4
Record name 2,2-Dimethyl-3-butynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56663-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylbut-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylbut-3-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DB Bigley, RH Weatherhead - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
Some βγ-acetylenic acids are shown to undergo flash vacuum pyrolysis to give quantitative yields of an allene and carbon dioxide. At higher pressures the decarboxylation is obscured …
Number of citations: 2 pubs.rsc.org
A Hunter - 2019 - shareok.org
Within the field of drug design, there is a great interest in the development of synthetic libraries that mimic the structural complexity of natural product scaffolds. Recent cheminformatic …
Number of citations: 2 shareok.org
A Nguyen, PH Chao, CY Ong, E Rouhollahi… - Biomaterials, 2022 - Elsevier
A small molecule drug with poor aqueous solubility can be conjugated to a hydrophilic polymer like poly(ethylene glycol) (PEG) to form an amphiphilic polymer-drug conjugate that self-…
Number of citations: 3 www.sciencedirect.com
SB Coffey, G Aspnes, AT Londregan - ACS Combinatorial …, 2015 - ACS Publications
A general procedure for the rapid diversification of peptide scaffolds is described. A one-pot click reaction between a peptide-alkyne and a series of in situ generated aryl/alkyl azides …
Number of citations: 7 pubs.acs.org
E Maverick, J Chiefari, DA Lightner - Acta Crystallographica Section …, 1993 - scripts.iucr.org
(IUCr) Structure of 6-(3,3-dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone at 145 K Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (…
Number of citations: 2 scripts.iucr.org

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